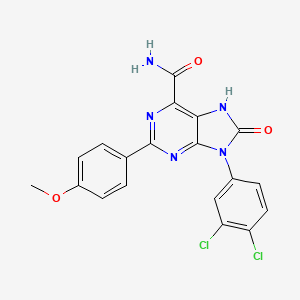
2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide is a chemical compound with the molecular weight of 283.68 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF2NO3S/c10-5-8(14)13-6-3-1-2-4-7(6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, have raised concerns regarding their persistence and toxicological profiles. The review by Liu and Avendaño (2013) delves into the environmental biodegradability of these chemicals, highlighting laboratory investigations on important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. It emphasizes the need for understanding the quantitative and qualitative relationships between precursors and perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), microbial degradation pathways, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).
Sources and Environmental Fate of Novel Fluorinated Alternatives
Wang et al. (2019) review the sources, environmental fate, and potential health risks of novel fluorinated alternatives to PFASs. The study highlights the dominance of certain novel pollutants such as hexafluoropropylene oxide dimer (HFPO-DA) and stresses the importance of further toxicological studies to evaluate their safety compared to legacy PFASs. The review underscores the systemic multiple organ toxicities presented by these alternatives and their comparable or more serious potential toxicity (Wang et al., 2019).
Use of CF3SO2Cl in Organic Synthesis
Chachignon, Guyon, and Cahard (2017) summarize the application of trifluoromethanesulfonyl chloride (CF3SO2Cl) in organic synthesis, particularly in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This review part highlights the versatility of CF3SO2Cl in promoting electrophilic chlorination and its utility in enantioselective chlorination processes. The distinction between the reductive conditions required by CF3SO2Cl and the oxidative conditions for CF3SO2Na highlights the chemical's importance in synthetic chemistry (Chachignon, Guyon, & Cahard, 2017).
Environmental and Health Impacts of PFASs
The review by Houde et al. (2011) provides an updated overview of the biological monitoring information on PFASs in aquatic ecosystems. It covers the wide range of geographical locations and habitats investigated, contributing to a better understanding of the global distribution of PFASs in aquatic organisms. The study emphasizes the need for continuous monitoring with key sentinel species and recommends the standardization of analytical methods to adequately study the environmental fate and distribution of PFASs (Houde et al., 2011).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO3S/c10-5-8(14)13-6-3-1-2-4-7(6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRPHAUIURJULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)

![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)
![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)


![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)
